N-tert-butyl-4-[(thiophen-3-yl)methyl]piperazine-1-carboxamide
Description
N-tert-butyl-4-[(thiophen-3-yl)methyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a thiophene ring attached to a piperazine moiety, which is further substituted with a tert-butyl group and a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C14H23N3OS |
|---|---|
Molecular Weight |
281.42 g/mol |
IUPAC Name |
N-tert-butyl-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C14H23N3OS/c1-14(2,3)15-13(18)17-7-5-16(6-8-17)10-12-4-9-19-11-12/h4,9,11H,5-8,10H2,1-3H3,(H,15,18) |
InChI Key |
YQXCUUIDVRLMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)CC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[(thiophen-3-yl)methyl]piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperazine core.
Addition of the tert-Butyl Group: The tert-butyl group is added through an alkylation reaction using tert-butyl bromide.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-[(thiophen-3-yl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-tert-butyl-4-[(thiophen-3-yl)methyl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-[(thiophen-3-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 1-piperazinecarboxylate
Uniqueness
N-tert-butyl-4-[(thiophen-3-yl)methyl]piperazine-1-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
